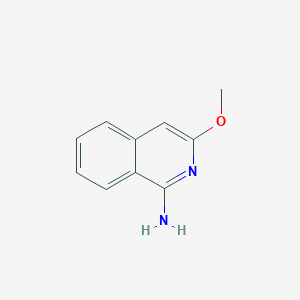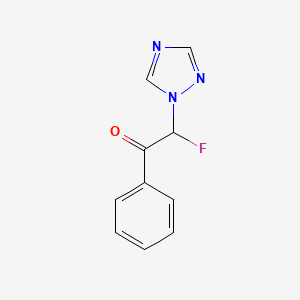
4-(Diphenylmethyl)-1-nitrosopiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Diphenylmethyl)-1-nitrosopiperidine is an organic compound that features a piperidine ring substituted with a diphenylmethyl group and a nitroso group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diphenylmethyl)-1-nitrosopiperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic conditions.
Introduction of the Diphenylmethyl Group: The diphenylmethyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and aluminum chloride as a catalyst.
Nitrosation: The final step involves the nitrosation of the piperidine ring. This can be achieved by treating the compound with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Diphenylmethyl)-1-nitrosopiperidine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.
Reduction: The nitroso group can be reduced to an amine group using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed
Oxidation: 4-(Diphenylmethyl)-1-nitropiperidine.
Reduction: 4-(Diphenylmethyl)-1-aminopiperidine.
Substitution: Products depend on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Diphenylmethyl)-1-nitrosopiperidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(Diphenylmethyl)-1-nitrosopiperidine involves its interaction with biological molecules. The nitroso group can form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to biological effects such as enzyme inhibition or DNA damage. The diphenylmethyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Diphenylmethyl)-2-oxazolidinone: Used as an intermediate in organic synthesis.
Diphenylmethane: A simpler analog with similar structural features but lacking the nitroso group.
Pyrrolidine Derivatives: Compounds with a similar nitrogen-containing ring structure but different substituents.
Uniqueness
4-(Diphenylmethyl)-1-nitrosopiperidine is unique due to the presence of both the diphenylmethyl and nitroso groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and development in various fields.
Eigenschaften
Molekularformel |
C18H20N2O |
|---|---|
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
4-benzhydryl-1-nitrosopiperidine |
InChI |
InChI=1S/C18H20N2O/c21-19-20-13-11-17(12-14-20)18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2 |
InChI-Schlüssel |
HTRHCZYJYNZDLQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C(C2=CC=CC=C2)C3=CC=CC=C3)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Azepino[4,5-b]indole-5-carboxylic acid, 9-fluoro-1,2,3,6-tetrahydro-1,1-dimethyl-, 1-methylethyl ester](/img/structure/B13411216.png)
![3-[4-(1,2-Dimethylpropyl)phenyl]-2-methyl-2-propenal](/img/structure/B13411217.png)
![Bromomethane;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-hydroxy-2-phenylacetate](/img/structure/B13411238.png)
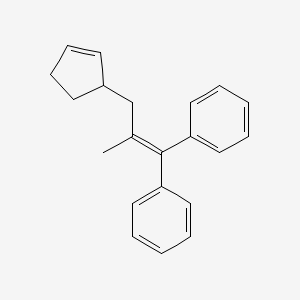

![2-Naphthalenesulfonic acid, 7-(acetylamino)-3-[[4-(acetylamino)phenyl]azo]-4-hydroxy-, monosodium salt](/img/structure/B13411263.png)
![methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17R)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid](/img/structure/B13411276.png)
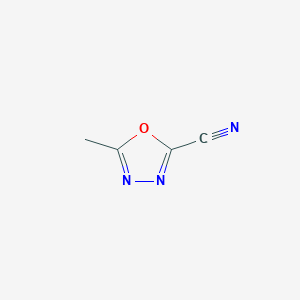

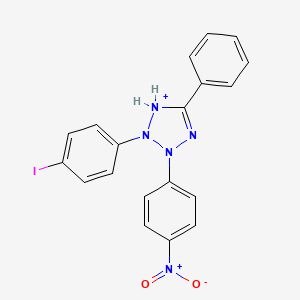
![(4R-cis)-6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-Dioxane-4-acetic acid, 1,1-dimethylethyl ester](/img/structure/B13411308.png)
